molecular formula C55H114BrN B090680 Methyltrioctadecylammonium bromide CAS No. 18262-86-7

Methyltrioctadecylammonium bromide

Cat. No.: B090680
CAS No.: 18262-86-7
M. Wt: 869.4 g/mol
InChI Key: OPEJZUZBJHDLPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[CH3(CH2)17]3N(Br)CH3[CH_3(CH_2)_{17}]_3N(Br)CH_3[CH3​(CH2​)17​]3​N(Br)CH3​

. It is a white to beige waxy powder that is insoluble in water . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltrioctadecylammonium bromide is typically synthesized through a quaternization reaction. This involves the reaction of trioctadecylamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The general reaction can be represented as:

Trioctadecylamine+Methyl BromideMethyltrioctadecylammonium Bromide\text{Trioctadecylamine} + \text{Methyl Bromide} \rightarrow \text{this compound} Trioctadecylamine+Methyl Bromide→Methyltrioctadecylammonium Bromide

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyltrioctadecylammonium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, chloride ions, and other halides.

    Solvents: Organic solvents such as ethanol, acetone, and chloroform are frequently used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile involved. For example, reacting with chloride ions would produce trioctadecylmethylammonium chloride.

Scientific Research Applications

Methyltrioctadecylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

    Industry: It is utilized in the formulation of detergents, fabric softeners, and antistatic agents

Comparison with Similar Compounds

Methyltrioctadecylammonium bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with shorter alkyl chains, making it less hydrophobic.

    Tetrabutylammonium Bromide (TBAB): Has shorter alkyl chains and is more soluble in water.

    Benzalkonium Chloride: Used as a disinfectant and preservative, with a different alkyl chain structure.

Uniqueness: this compound’s long alkyl chains provide it with unique hydrophobic properties, making it particularly effective in applications requiring strong surfactant action and ion exchange capabilities .

Properties

IUPAC Name

methyl(trioctadecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEJZUZBJHDLPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H114BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584930
Record name N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18262-86-7
Record name N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltrioctadecylammonium bromide
Reactant of Route 2
Reactant of Route 2
Methyltrioctadecylammonium bromide
Reactant of Route 3
Methyltrioctadecylammonium bromide
Reactant of Route 4
Reactant of Route 4
Methyltrioctadecylammonium bromide
Reactant of Route 5
Methyltrioctadecylammonium bromide
Reactant of Route 6
Methyltrioctadecylammonium bromide
Customer
Q & A

Q1: How does Methyltrioctadecylammonium bromide modify clay minerals and affect their adsorption capabilities?

A1: this compound is a quaternary ammonium compound that acts as a cationic surfactant. It interacts with clay minerals like Na-montmorillonite (Na-Mt) through a cation exchange process. [] The positively charged Methyltrioctadecylammonium ions replace the sodium ions originally present in the clay interlayers. This exchange leads to an increase in the interlayer spacing and renders the clay organophilic, meaning it has a higher affinity for organic molecules. [] This modification significantly enhances the adsorption capacity of the clay for organic pollutants like p-nitrophenol. []

Q2: How does the structure of this compound, specifically its three long alkyl chains, influence its interaction with p-nitrophenol?

A2: The presence of three long octadecyl chains in this compound is crucial for its interaction with p-nitrophenol. These chains create a hydrophobic environment within the interlayer space of the organoclay. [] This hydrophobic environment promotes the partitioning of p-nitrophenol, which is also a hydrophobic molecule, from the aqueous solution into the organoclay interlayers. [] Research has shown that organoclays modified with this compound, having three alkyl chains, exhibit higher adsorption efficiency for p-nitrophenol compared to those modified with surfactants possessing one or two alkyl chains. [] This highlights the importance of the three long alkyl chains in enhancing the hydrophobic interactions and consequently the adsorption capacity for p-nitrophenol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.